Benalfocin

Beschreibung

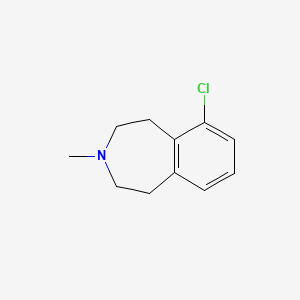

Benalfocin (IUPAC name: 6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine) is a tricyclic compound with the molecular formula C₁₁H₁₄ClN and a molecular weight of 195.69 g/mol . It acts as a ligand for α-adrenergic receptors, specifically targeting α-1A, α-2A, α-2B, and α-2C subtypes, with a reported Ki value of 13.0 nM at the α-2A receptor . Its chemical structure features a chlorinated benzazepine core with a methyl substitution, contributing to its receptor-binding affinity and lipophilicity (XLogP: 2.9) . This compound complies with Lipinski's rule of five (hydrogen bond acceptors: 1, donors: 0), indicating favorable pharmacokinetic properties for drug development .

Eigenschaften

IUPAC Name |

6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRUDTPYRBLHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(CC1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224650 | |

| Record name | Benalfocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73943-10-9 | |

| Record name | SKF 86466 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73943-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benalfocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073943109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benalfocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENALFOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN2U5UGIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Industrial Production Methods: Information about industrial-scale production methods for SK&F-86466 is limited. It is primarily used as a research tool rather than a commercially produced drug.

Analyse Chemischer Reaktionen

Reaktionen: SK&F-86466 kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Detaillierte Reaktionsbedingungen und spezifische Reagenzien sind nicht allgemein dokumentiert.

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen ab. Weitere Forschung ist erforderlich, um die genauen Produkte aufzuklären.

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Die α2-Antagonist-Aktivität von SK&F-86466 macht es wertvoll für die Untersuchung von Adrenozeptoren und deren Signalwegen.

Arzneimittelentwicklung: Forscher untersuchen sein Potenzial als Leitverbindung für die Entwicklung neuer Antihypertensiva.

Neurowissenschaften: Untersuchung seiner Auswirkungen auf die Neurotransmitterfreisetzung und die Regulation des autonomen Nervensystems.

Herz-Kreislauf-Forschung: Untersuchung seiner Auswirkungen auf die Blutdruckregulation.

Pharmazeutische Forschung: Als Werkzeugverbindung verwendet, um die Rezeptorpharmakologie zu verstehen.

Arzneimittelforschung: Screening nach neuen α2-Rezeptormodulatoren.

5. Wirkmechanismus

Der Wirkmechanismus von SK&F-86466 beinhaltet die Blockierung von α2-Adrenozeptoren. Dadurch beeinflusst es die Aktivität des sympathischen Nervensystems, was zu antihypertensiven Wirkungen führt. Die beteiligten molekularen Ziele und Signalwege sind noch Gegenstand aktueller Forschung.

Wirkmechanismus

SK&F-86466’s mechanism of action involves blocking α2-adrenoceptors. By doing so, it affects sympathetic nervous system activity, leading to antihypertensive effects. The molecular targets and pathways involved are still an active area of research.

Vergleich Mit ähnlichen Verbindungen

Compound A: Hypothetical Chlorinated Benzazepine Derivative

- Molecular Formula : C₁₁H₁₃ClN₂

- Key Differences: Replaces the methyl group with an amino group (-NH₂), increasing hydrogen bond donors to 2. Higher XLogP (3.5) due to reduced polarity. Ki at α-2A receptor: 25.0 nM (less potent than this compound) .

Structural Comparison Table

| Property | This compound | Compound A |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClN | C₁₁H₁₃ClN₂ |

| Molecular Weight | 195.69 | 210.70 |

| Hydrogen Bond Acceptors | 1 | 2 |

| XLogP | 2.9 | 3.5 |

| α-2A Ki (nM) | 13.0 | 25.0 |

Functional Analogues

Compound B: Reference α-2A Antagonist

- Molecular Formula : C₁₀H₁₂ClN₃O

- Key Differences: Contains an additional nitro group (-NO₂), enhancing hydrogen bond acceptors to 3. Lower XLogP (2.1) due to increased polarity. Ki at α-2A receptor: 8.5 nM (more potent than this compound) .

Functional Comparison Table

| Property | This compound | Compound B |

|---|---|---|

| Target Receptor | α-2A, α-2B, α-2C | α-2A |

| Ki (nM) | 13.0 | 8.5 |

| Bioassay Potency Range | 730–2511 nM | 500–1500 nM |

| Lipinski Compliance | Yes | Yes |

Key Research Findings

Receptor Selectivity : this compound exhibits broad α-adrenergic receptor activity, unlike Compound B, which is selective for α-2A .

Potency vs. Lipophilicity : Despite lower potency than Compound B, this compound’s balanced XLogP (2.9 ) suggests better membrane permeability .

Structural Flexibility: The methyl group in this compound enhances steric stability compared to Compound A’s amino group, contributing to its higher α-2A affinity .

Biologische Aktivität

Benalfocin, also known as SKF 86466, is a compound primarily recognized for its role as an alpha-2 adrenergic receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a synthetic compound that has been studied for its effects on various biological systems, particularly in the context of the central nervous system (CNS). It exhibits selective antagonistic activity at alpha-2 adrenergic receptors, which are involved in regulating neurotransmitter release and modulating sympathetic nervous system responses.

This compound functions by blocking alpha-2 adrenergic receptors, leading to increased release of norepinephrine and other neurotransmitters. This mechanism can enhance sympathetic outflow and potentially improve conditions characterized by reduced adrenergic activity. The following table summarizes the key aspects of its mechanism:

| Mechanism | Description |

|---|---|

| Receptor Target | Alpha-2 adrenergic receptors |

| Effect on Neurotransmitter | Increases norepinephrine release |

| Physiological Impact | Enhances sympathetic nervous system activity |

Pharmacological Properties

- CNS Effects : this compound has been shown to influence various CNS functions, including sedation and analgesia. Studies indicate that it may enhance the analgesic effects of opioids when administered concurrently.

- Cardiovascular Effects : The compound can lead to increased heart rate and blood pressure due to its antagonistic action on alpha-2 receptors, which normally inhibit norepinephrine release.

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties in models of neurodegeneration, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

Several studies have investigated the biological activity of this compound in different contexts:

- Study on Pain Management : A clinical trial assessed the efficacy of this compound as an adjunct to opioid therapy in postoperative pain management. Results indicated a significant reduction in opioid consumption among patients receiving this compound, suggesting enhanced analgesic effects without increased side effects.

- Neuroprotection in Animal Models : In a rodent model of Parkinson's disease, administration of this compound resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups. This highlights its potential role in neuroprotection.

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound derivatives, identifying modifications that enhance receptor selectivity and potency against alpha-2 adrenergic receptors .

- Another investigation demonstrated that this compound's effects could be modulated by varying doses, indicating a dose-dependent relationship with both therapeutic and adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.